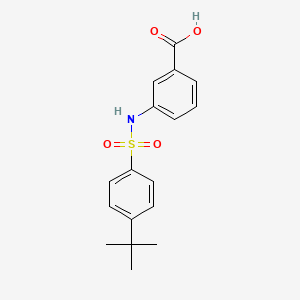

3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid

Description

3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid is a sulfonamide derivative of benzoic acid featuring a tert-butyl-substituted phenyl ring attached via a sulfonamide linkage to the meta position of the benzoic acid core. Its molecular formula is C₁₇H₁₉NO₄S, with a molecular weight of 333.41 g/mol (CAS: 881819-36-9) . This compound is commercially available for research purposes, with a purity of ≥95% . The tert-butyl group confers significant steric bulk and lipophilicity, which may enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name |

3-[(4-tert-butylphenyl)sulfonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4S/c1-17(2,3)13-7-9-15(10-8-13)23(21,22)18-14-6-4-5-12(11-14)16(19)20/h4-11,18H,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOBMYOUALVYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428883 | |

| Record name | T5833126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881819-36-9 | |

| Record name | T5833126 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid involves the reaction of benzoic acid derivatives with sulfonamide compounds. The process typically includes the following steps:

Formation of the sulfonamide intermediate: This involves reacting 4-(Tert-butyl)benzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

Coupling with benzoic acid: The sulfonamide intermediate is then coupled with a benzoic acid derivative under suitable conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

Oxidation: Formation of carboxylic acids or sulfonic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development:

The compound serves as a lead structure in the design of new pharmaceutical agents. Its sulfonamide moiety is known for its biological activity, particularly as an enzyme inhibitor. Compounds with similar structures have demonstrated efficacy against various diseases, including cancer and inflammatory conditions.

Enzyme Inhibition:

Research indicates that 3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid can inhibit specific enzymes involved in critical biological pathways. For example, studies have shown that small molecules targeting RNA-binding proteins like HuR can inhibit their activity, leading to potential therapeutic applications in cancer treatment .

Biological Applications

Biological Pathways:

The compound has been investigated for its role in modulating biological pathways through enzyme inhibition or receptor interaction. Its ability to bind to active sites or modulate receptor functions can lead to significant physiological changes .

Potential Therapeutic Uses:

Due to its structural characteristics, this compound is being explored for its therapeutic potential in treating conditions such as cancer and other diseases characterized by dysregulated signaling pathways. The sulfonamide structure is particularly relevant in developing inhibitors for targets like Bcl-2 family proteins, which are overexpressed in many cancers .

Industrial Applications

Chemical Synthesis:

In industrial chemistry, this compound is utilized as an intermediate in the synthesis of complex organic molecules. It can facilitate the production of specialty chemicals and materials due to its reactivity and ability to participate in various chemical reactions.

Analytical Chemistry:

The compound has potential applications in analytical methods for detecting other chemical species. For example, methodologies involving liquid chromatography coupled with mass spectrometry have been employed to analyze compounds similar to this compound in environmental samples.

Case Study 1: Enzyme Inhibition

A study focused on small-molecule inhibitors of HuR revealed that compounds structurally related to this compound exhibited significant binding affinity to the protein's subpockets. This interaction was characterized using NMR spectroscopy, confirming the compound's potential as a therapeutic agent targeting RNA-binding proteins .

Research detailing the synthesis of sulfonamide derivatives highlighted how modifications to the benzoic acid framework could enhance biological activity. The incorporation of the tert-butyl group was found to improve lipophilicity, potentially increasing oral bioavailability compared to simpler sulfonamides.

Mechanism of Action

The mechanism of action of 3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

4-((4-Methylphenyl)sulfonamido)benzoic acid (Compound 5b, )

- Structure : The sulfonamide group is attached to the para position of benzoic acid, with a 4-methylphenyl substituent.

- Key Differences :

- Substitution Position : Para vs. meta on the benzoic acid.

- Substituent : Methyl (smaller, less lipophilic) vs. tert-butyl.

Fluorinated Analogs

3-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid ()

- Structure : Features a 3-trifluoromethylphenyl group instead of tert-butyl.

- Key Differences :

- Substituent : Trifluoromethyl (electron-withdrawing, polar) vs. tert-butyl (electron-donating, bulky).

Complex Derivatives in Tyrosine Kinase Inhibitors

DR-3-162: 4-(N-(4-(tert-butyl)benzyl)-2-((N-cyclopropyl-2,3,4,5,6-pentafluorophenyl)sulfonamido)acetamido)benzoic acid ()

- Structure : Contains a tert-butylbenzyl group and a pentafluorophenylsulfonamido-acetamido side chain.

- Key Differences :

- Additional Functional Groups : Acetamido linker and benzyl group.

- Substituent Diversity : Pentafluorophenyl (highly electronegative) vs. tert-butylphenyl.

- Implications : The acetamido spacer and fluorinated groups may enhance target affinity but complicate synthetic routes .

Structural and Analytical Data Comparison

Biological Activity

3-((4-(Tert-butyl)phenyl)sulfonamido)benzoic acid is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a phenyl ring, linked via a sulfonamide bond to a benzoic acid moiety. This unique structure enhances its lipophilicity, potentially improving oral bioavailability compared to simpler sulfonamides.

This compound exhibits its biological effects primarily through:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby modulating metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, affecting cellular signaling pathways and physiological responses.

Anticancer Activity

Research indicates that sulfonamide derivatives, including this compound, possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. For instance:

- MCF-7 Cell Line : Studies demonstrated significant growth inhibition with IC50 values comparable to established chemotherapeutics like doxorubicin .

- A549 Cell Line : The compound also exhibited potent inhibitory activity against this lung cancer cell line .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. It may act as an inhibitor of pro-inflammatory cytokines, which are critical in various inflammatory diseases.

Immunomodulatory Properties

In studies involving human monocytic cell lines, this compound has been shown to enhance the release of immunostimulatory cytokines, indicating its role as an immunomodulator .

Structure-Activity Relationship (SAR)

A systematic SAR study revealed that modifications on the compound's scaffold could yield more potent analogs. For example, certain substitutions enhanced the activation of NF-κB in response to Toll-like receptor (TLR)-4 agonists, indicating potential applications in vaccine adjuvant development .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique attributes of compounds related to this compound:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| Sulfanilamide | Simple sulfonamide structure | First synthetic antibacterial agent |

| Benzenesulfonamide | Basic sulfonamide structure | Intermediate in pharmaceutical synthesis |

| 4-Aminobenzoic Acid | Amino group on benzoic acid | Precursor for folate synthesis inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.